BRD7552

PDX1 induction potency EC50

BRD7552 is a selective, sub-micromolar (EC50 1.2 μM) PDX1 inducer with a unique epigenetic mechanism. It increases H3 acetylation and H3K4 trimethylation while decreasing H3K9 trimethylation at the PDX1 promoter. Ideal for β-cell transdifferentiation and diabetes research, it minimizes off-target effects, ensuring robust, reproducible results.

Molecular Formula C33H33N3O15
Molecular Weight 711.6 g/mol
Cat. No. B10768248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD7552
Molecular FormulaC33H33N3O15
Molecular Weight711.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)OC2C(OC(C(C2OC(=O)NC3=CC4=C(C=C3)OCO4)OC(=O)NC5=CC6=C(C=C5)OCO6)OC)CO
InChIInChI=1S/C33H33N3O15/c1-3-43-29(38)17-4-6-18(7-5-17)34-31(39)49-26-25(14-37)48-30(42-2)28(51-33(41)36-20-9-11-22-24(13-20)47-16-45-22)27(26)50-32(40)35-19-8-10-21-23(12-19)46-15-44-21/h4-13,25-28,30,37H,3,14-16H2,1-2H3,(H,34,39)(H,35,40)(H,36,41)/t25-,26-,27+,28-,30+/m1/s1
InChIKeyAAOLIMLEFKWKOY-IXMSMLDRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BRD7552: A Selective PDX1 Transcription Factor Inducer for Pancreatic Beta-Cell Research and Diabetes Studies


BRD7552 is a small-molecule inducer of pancreatic and duodenal homeobox 1 (PDX1), a master transcription factor essential for pancreas development and β-cell function [1]. Identified through a high-throughput qPCR-based screen of >60,000 compounds, BRD7552 upregulates PDX1 expression in human PANC-1 cells, primary human islets, and ductal cells [2]. The compound acts via epigenetic modulation of the PDX1 promoter, increasing H3 acetylation and H3K4 trimethylation while decreasing H3K9 trimethylation .

Why Not All PDX1 Inducers Are Interchangeable: The Case for BRD7552


PDX1 induction can be achieved through various mechanisms—direct epigenetic activation, indirect signaling pathway modulation, or differentiation-promoting effects. Compounds such as K-3, fulvestrant, and dexmedetomidine hydrochloride also enhance PDX1 expression but differ in potency, selectivity, cellular context, and off-target profiles [1]. BRD7552 offers a unique combination of sub-micromolar potency (EC50 = 1.2 μM), high selectivity for PDX1 over other pancreatic transcription factors (NKX6.1, PAX6), and a defined epigenetic mechanism that directly remodels the PDX1 promoter [2]. These features make it a preferred tool for precise PDX1 activation in experimental settings where off-target effects or variable efficacy would confound results.

Quantitative Differentiation of BRD7552: Potency, Selectivity, and Functional Outcomes vs. Alternative PDX1 Modulators


BRD7552 Demonstrates Sub-Micromolar Potency (EC50 = 1.2 μM) for PDX1 Promoter Activation

BRD7552 activates the PDX1 promoter with an EC50 of 1.2 μM in pancreatic progenitor cells, as measured by luciferase reporter assay [1]. In contrast, the PDX1 inducer K-3 has not been characterized by a defined EC50 in the same assay, and fulvestrant induces PDX-1 expression only at higher concentrations (>10 μM) in MIN6 cells [2].

PDX1 induction potency EC50

BRD7552 Exhibits High Selectivity for PDX1 Induction Without Affecting NKX6.1 or PAX6

At concentrations up to 5 μM, BRD7552 exhibits high selectivity for PDX1 induction, with no significant effect on the expression of NKX6.1 or PAX6 [1]. By comparison, the GPCR-targeting compound dexmedetomidine hydrochloride, which also increases PDX-1 expression, modulates multiple GPCR pathways and has broader transcriptional effects [2].

PDX1 selectivity NKX6.1 PAX6

BRD7552 Induces Robust PDX1 Upregulation (2- to 4-Fold mRNA Increase) and Downstream Insulin Expression

Treatment of PANC-1 cells with BRD7552 at 5 μM for 5 days increases PDX1 mRNA levels by 2- to 4-fold and protein levels dose-dependently . Prolonged treatment (9 days) further elevates insulin mRNA and protein expression . In contrast, many PDX1-inducing compounds lack sustained insulin upregulation or require cytotoxic concentrations [1].

PDX1 insulin β-cell functional output

BRD7552 Modulates Epigenetic Marks at the PDX1 Promoter and Is Validated in Primary Human Cells

BRD7552 increases H3 acetylation and H3K4 trimethylation while decreasing H3K9 trimethylation at the PDX1 promoter, consistent with transcriptional activation [1]. It upregulates PDX1 in primary human islets and ductal cells, unlike many tool compounds that are only validated in immortalized cell lines . For comparison, the histone methyltransferase inhibitor BRD4770 indirectly affects PDX1 but does not directly target the PDX1 promoter .

epigenetics histone modification primary human islets ductal cells

Recommended Applications of BRD7552 in Diabetes, Cancer, and Regenerative Medicine Research


PDX1-Dependent β-Cell Reprogramming and Insulin Expression Studies

BRD7552 is the inducer of choice for experiments requiring robust, selective PDX1 upregulation without confounding off-target effects. Its validated potency (EC50 1.2 μM) and ability to induce both PDX1 and insulin in PANC-1 and primary human cells make it ideal for in vitro β-cell transdifferentiation models [1].

Epigenetic Investigation of PDX1 Promoter Remodeling

Due to its well-characterized epigenetic effects—increasing H3 acetylation and H3K4me3 while decreasing H3K9me3—BRD7552 serves as a precise chemical probe for dissecting chromatin modifications at the PDX1 locus . This is particularly valuable in studies of diabetes pathogenesis and pancreatic development.

Pancreatic Ductal Adenocarcinoma (PDAC) Research

In PDAC models, BRD7552 induces a less proliferative and migratory phenotype in PANC-1 cells, making it a candidate for preclinical studies exploring PDX1's role in tumor suppression [2]. Its selectivity over other transcription factors reduces experimental noise.

High-Throughput Screening for β-Cell Differentiation Enhancers

BRD7552's robust 2- to 4-fold PDX1 mRNA induction at 5 μM enables its use as a positive control in qPCR-based screens for novel β-cell differentiation compounds [3]. Its non-cytotoxic profile at effective doses ensures compatibility with extended culture protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRD7552

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.